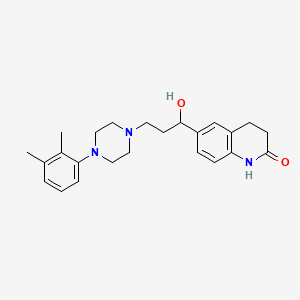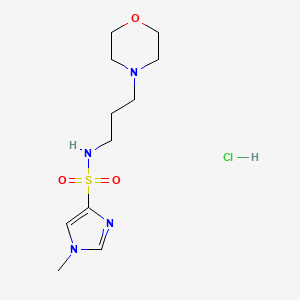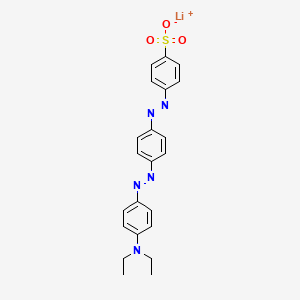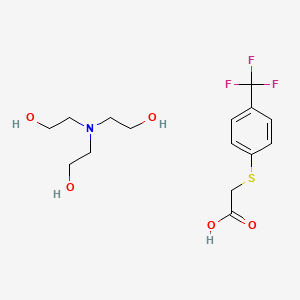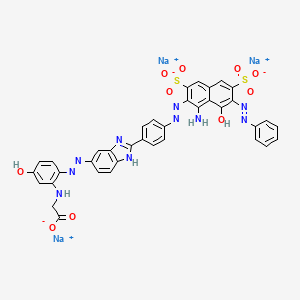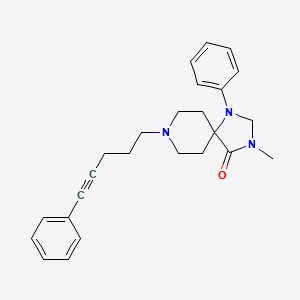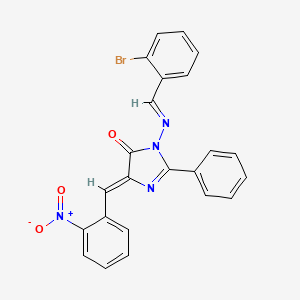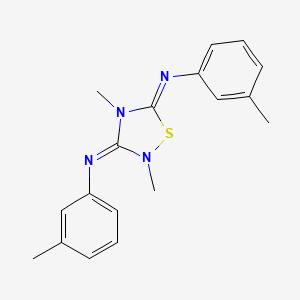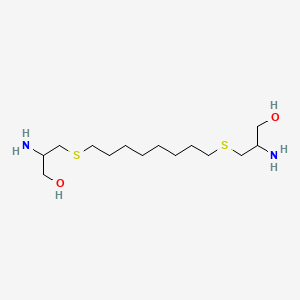
2,15-Diamino-4,13-dithia-1,16-hexadecanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,15-Diamino-4,13-dithia-1,16-hexadecanediol is a chemical compound with the molecular formula C14H32N2O2S2 It is characterized by the presence of two amino groups, two sulfur atoms, and two hydroxyl groups within a hexadecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Diamino-4,13-dithia-1,16-hexadecanediol typically involves multi-step organic reactions. One common method includes the reaction of a dithiol with an amino alcohol under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2,15-Diamino-4,13-dithia-1,16-hexadecanediol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Ethers or esters.
科学研究应用
2,15-Diamino-4,13-dithia-1,16-hexadecanediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur and nitrogen metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,15-Diamino-4,13-dithia-1,16-hexadecanediol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,15-Diamino-4,13-dithia-1,16-hexadecanediol: Unique due to its specific arrangement of functional groups.
This compound analogs: Compounds with similar structures but different functional groups or chain lengths.
Uniqueness
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
68704-81-4 |
|---|---|
分子式 |
C14H32N2O2S2 |
分子量 |
324.6 g/mol |
IUPAC 名称 |
2-amino-3-[8-(2-amino-3-hydroxypropyl)sulfanyloctylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C14H32N2O2S2/c15-13(9-17)11-19-7-5-3-1-2-4-6-8-20-12-14(16)10-18/h13-14,17-18H,1-12,15-16H2 |
InChI 键 |
YUTCQYFHQGLEMP-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCSCC(CO)N)CCCSCC(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


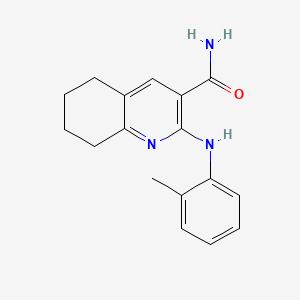
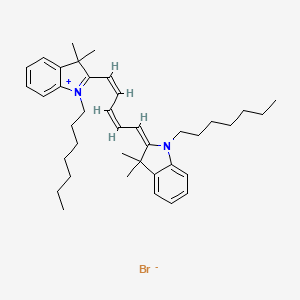
![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
